molecular formula C5H7N3O B1387738 (3-Aminopyrazin-2-yl)methanol CAS No. 32710-13-7

(3-Aminopyrazin-2-yl)methanol

Cat. No.: B1387738
CAS No.: 32710-13-7
M. Wt: 125.13 g/mol
InChI Key: SWPAJZUYMOWGDH-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)methanol is an organic compound with the molecular formula C5H7N3O. It is a derivative of pyrazine, featuring an amino group at the 3-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrazin-2-yl)methanol typically involves the reaction of 3-aminopyrazine with formaldehyde under controlled conditions. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl group of formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

(3-Aminopyrazin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminopyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups allow for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopyrazine-2-carboxamide): Similar structure but with a carboxamide group instead of a hydroxymethyl group.

    (3-Aminopyrazine-2-carboxylic acid): Contains a carboxyl group instead of a hydroxymethyl group.

    (3-Aminopyrazine-2-thiol): Features a thiol group in place of the hydroxymethyl group.

Uniqueness

(3-Aminopyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(3-aminopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAJZUYMOWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652851
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-13-7
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopyrazin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (14.22 g, 93 mmol) was suspended in tetrahydrofuran (1 L) and cooled under a nitrogen atmosphere in a methanol/ice bath. Lithium aluminium hydride (100 ml, 1M solution in diethyl ether, 100 mmol) was added at such a rate to maintain the temperature between 8-10° C. Once addition was complete the reaction was stirred at room temperature for 3 hours and then heated at reflux for 20 minutes. The reaction was then cooled to 0° C. and quenched with water (30 mL in 100 mL tetrahydrofuran) keeping the temperature below 8° C. The reaction was then stirred at room temperature for 30 minutes and then filtered. The residue was washed with hot ethyl acetate (250 mL×2) filtered. The two filtrates were combined and evaporated to dryness. This produced (3-amino-pyrazin-2-yl)-methanol (7.38 g) as a pale orange solid.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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